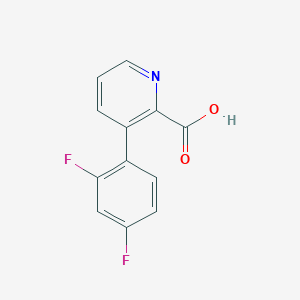

3-(2,4-Difluorophenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-3-4-8(10(14)6-7)9-2-1-5-15-11(9)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLUZMIBDMIGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,4 Difluorophenyl Picolinic Acid and Its Analogues

Retrosynthetic Strategies for the Picolinic Acid Core and Difluorophenyl Substituent

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For 3-(2,4-Difluorophenyl)picolinic acid, the most logical and strategic disconnection is the carbon-carbon bond between the C3 position of the pyridine (B92270) ring and the C1 position of the difluorophenyl ring.

This primary disconnection suggests a cross-coupling reaction as the key bond-forming step. This leads to two principal synthons:

A picolinic acid derivative functionalized at the 3-position with a leaving group (e.g., a halide or triflate), acting as the electrophilic partner.

A 2,4-difluorophenyl organometallic species (e.g., a boronic acid, organozinc, or organotin reagent), acting as the nucleophilic partner.

Further retrosynthetic analysis can be applied to the picolinic acid synthon. A common approach involves synthesizing the substituted picolinic acid from a more basic precursor. For instance, a 3-halopicolinic acid can be derived from 3-amino-2-picolinic acid via a Sandmeyer reaction, or from 2,3-disubstituted pyridines through selective oxidation and halogenation. patsnap.com The synthesis of picolinic acid itself has been traditionally achieved through the oxidation of α-picoline using reagents like potassium permanganate. orgsyn.org More modern methods include the hydrolysis of 2-cyanopyridine. chemicalbook.com These multi-step approaches allow for the introduction of the necessary functional handles for the subsequent key cross-coupling step.

Cross-Coupling Reactions in the Synthesis of this compound

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 3-aryl picolinic acids, offering high efficiency and functional group tolerance. researchgate.net The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the catalyst to the aryl halide, followed by transmetalation with the organometallic reagent, and concluding with a reductive elimination that forms the new C-C bond and regenerates the catalyst. libretexts.org

Suzuki-Miyaura Protocols for Arylation at the C3 Position

The Suzuki-Miyaura coupling is a widely used and robust method for forming C-C bonds, reacting an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.com In the context of synthesizing this compound, this typically involves coupling a 3-halopicolinate ester with (2,4-difluorophenyl)boronic acid. The use of an ester form of picolinic acid is common to avoid potential complications with the free carboxylic acid group during the reaction. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. tcichemicals.com Advances in this area have also demonstrated that nickel can be an effective catalyst, especially for less reactive aryl chlorides. tcichemicals.com

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ are common precatalysts.

Ligands: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, or 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl are crucial for stabilizing the catalyst and facilitating the catalytic cycle.

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary to activate the organoboron species.

Solvents: Aprotic polar solvents like dioxane, THF, or DMF/water mixtures are typically employed.

The table below summarizes representative conditions for Suzuki-Miyaura couplings relevant to this synthesis.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromopicolinate | (2,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 85 |

| Methyl 3-chloropicolinate | (2,4-Difluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 92 |

| Ethyl 3-bromopicolinate | 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

Alternative Catalytic Approaches (e.g., Negishi, Stille, Buchwald-Hartwig)

While the Suzuki-Miyaura coupling is prevalent, other catalytic methods offer alternative routes with distinct advantages.

Negishi Coupling: This reaction pairs an organic halide or triflate with an organozinc compound. wikipedia.org It is known for its high reactivity and excellent functional group tolerance. orgsyn.orgrsc.org For the synthesis of this compound, a 3-halopicolinate would be reacted with a (2,4-difluorophenyl)zinc halide. The reaction is catalyzed by palladium or nickel complexes. wikipedia.org The organozinc reagents can be generated in situ, and solid, air-stable 2-pyridylzinc reagents have been developed to simplify handling. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org It is highly versatile and tolerates a wide array of functional groups. harvard.edu The synthesis would involve reacting a 3-halopicolinate with a (2,4-difluorophenyl)trialkylstannane, catalyzed by a palladium complex. A significant drawback of this method is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orgnumberanalytics.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org While it is not directly applicable to the primary C-C bond formation required for this compound, it is a critical methodology in the synthesis of related heterocyclic structures and analogues. For example, it could be used to synthesize precursors such as 3-amino-picolinic acid derivatives, which can then be further functionalized. acsgcipr.orgresearchgate.net The reaction has seen extensive development, with multiple generations of catalysts allowing for the coupling of a vast range of amines and aryl halides under increasingly mild conditions. wikipedia.org

Chemo- and Regioselective Synthesis of this compound Precursors

Achieving the correct substitution pattern on the picolinic acid ring is critical. The chemo- and regioselectivity of reactions are paramount when synthesizing the necessary precursors, particularly 3-halo-2-picolinic acid or its esters. mdpi.com

One common strategy begins with 3-aminopyridine. Diazotization followed by a Sandmeyer-type reaction can introduce a halide (e.g., chloro or bromo) at the 3-position. Subsequent steps would then be required to introduce the carboxylic acid function at the 2-position, which can be challenging to achieve with high regioselectivity.

A more controlled approach involves starting with a pre-functionalized pyridine ring. For example, a patent describes a method starting from 3-aminopyridine, which is converted to 2,3-dichloropyridine. patsnap.com This intermediate offers distinct reactivity at the two chlorine-bearing positions, allowing for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution, which could be exploited to introduce a cyano group, followed by hydrolysis to the carboxylic acid, while leaving the C3-chloro atom available for a subsequent cross-coupling reaction.

The development of one-pot, multi-component reactions represents an advanced strategy for achieving high selectivity under mild conditions, minimizing intermediate isolation steps. nih.gov

Sustainable and Scalable Synthetic Pathways for this compound

For industrial-scale production, synthetic routes must be not only efficient but also sustainable, safe, and economically viable. Green chemistry principles are increasingly guiding the development of such processes. acsgcipr.org

Key considerations for a sustainable synthesis of this compound include:

Catalyst Efficiency: Utilizing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the loading of expensive and environmentally impactful precious metals like palladium. acsgcipr.org The development of nickel-based catalysts for cross-coupling reactions is a significant step in this direction due to nickel's lower cost and toxicity compared to palladium. tcichemicals.com

Solvent Selection: Replacing hazardous solvents like dioxane or DMF with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or even aqueous systems where possible.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby reducing waste. Decarboxylative cross-coupling reactions, which use carboxylic acids as coupling partners, are an example of an atom-economical approach as they evolve CO₂ as the only byproduct. acs.org

Process Intensification: Employing one-pot syntheses or flow chemistry can reduce reaction times, improve safety, and minimize waste from workups and purifications. mdpi.com A decarboxylative cross-coupling of a 3-substituted picolinic acid with a (hetero)aryl halide has been shown to be an efficient method, proceeding at reasonable temperatures and requiring only catalytic amounts of transition metals. acs.org

By optimizing these factors, the large-scale synthesis of this compound can be achieved in a more environmentally responsible and cost-effective manner.

Elucidation of Structure Activity Relationships Sar for 3 2,4 Difluorophenyl Picolinic Acid Derivatives

Systematic Structural Modifications on the Picolinic Acid Moiety of 3-(2,4-Difluorophenyl)picolinic acid

The picolinic acid scaffold is a common feature in many biologically active compounds and serves as a crucial anchor for interaction with biological targets. Modifications to this part of the molecule can have a profound impact on activity.

Impact of Carboxylic Acid Functionalization on Biological Activity

The carboxylic acid group of picolinic acid is a key functional group that can participate in important interactions with biological targets, such as hydrogen bonding. Functionalization of this group into esters, amides, or other bioisosteres can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, converting the carboxylic acid to a picolinamide (B142947) can enhance selectivity towards certain targets. A study on picolinamide antibacterials demonstrated that these derivatives can selectively target Clostridioides difficile. nih.gov The synthesis of such derivatives often involves the coupling of the corresponding picolinic acid with an amine. nih.gov

The following table illustrates how different functionalizations of the carboxylic acid group in related picolinic acid derivatives can influence their biological activity.

| Compound ID | Carboxylic Acid Functionalization | Biological Activity (Example Target) | Reference |

| A-1 | -COOH (Carboxylic Acid) | Moderate | nih.gov |

| A-2 | -COOCH3 (Methyl Ester) | Varies | General Knowledge |

| A-3 | -CONH2 (Amide) | Enhanced Selectivity | nih.gov |

| A-4 | -CON(CH3)2 (Dimethylamide) | Varies | researchgate.net |

Substituent Effects on the Pyridine (B92270) Ring

Furthermore, the introduction of different substituents at various positions on the pyridine ring can fine-tune the biological activity. For instance, in a series of TRPV1 antagonists, the introduction of a 4-methyl group on the pyridine ring led to a significant reduction in potency, suggesting that steric bulk at this position is poorly tolerated. nih.gov Conversely, the lipophilicity of substituents at the 6-position was found to be more important than their electronic effects for potent antagonism. nih.gov

The table below summarizes the effects of various substituents on the pyridine ring of related compounds.

| Compound ID | Pyridine Ring Substituent | Effect on Activity | Reference |

| B-1 | 4-Methyl | Decreased Potency | nih.gov |

| B-2 | 6-Trifluoromethyl | Optimal for Antagonism | nih.gov |

| B-3 | 6-Cyclopropyl | Potent Antagonism | nih.gov |

| B-4 | 2,4-Disubstitution | Increased Selectivity | nih.gov |

Exploration of the Difluorophenyl Substituent's Contribution to SAR

The 2,4-difluorophenyl group is a common substituent in many bioactive molecules due to its ability to enhance binding affinity and improve metabolic stability.

Steric and Electronic Effects of Aryl Substituents

The electronic properties of the aryl substituent can significantly influence the biological activity. Electron-withdrawing groups, such as fluorine, can impact the pKa of the molecule and its ability to interact with the target. In a study of thieno[2,3-b]pyridines, it was found that only compounds bearing a cyano group (a strong electron-withdrawing group) on the phenyl ring decreased the expression of the target protein. mdpi.com

The steric bulk of the aryl substituent is also a critical factor. The introduction of bulky groups can either enhance or diminish activity depending on the size and shape of the binding pocket of the target protein.

Stereochemical Considerations and Enantioselective Synthesis for Chiral Analogues

When a chiral center is present in the molecule, the different enantiomers can exhibit significantly different biological activities. Therefore, the stereochemistry of the molecule is a critical aspect of its SAR. The development of enantioselective synthetic methods is crucial for obtaining the desired enantiomer in high purity.

For example, the enantioselective synthesis of chiral piperidines has been achieved through intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals. umich.edu Such methods allow for the preparation of enantiomerically enriched compounds, which is essential for studying the stereochemical requirements for biological activity. While specific studies on the enantioselective synthesis of this compound analogs are not widely available, the principles from related chiral syntheses can be applied to this class of compounds. The synthesis of chiral porphyrin macrocyclic hosts, for instance, has been achieved through the introduction of chiral centers in key intermediates. nih.gov

Physicochemical Property Modulation and their Relationship to Biological Outcomes

The biological activity of any therapeutic agent is intrinsically linked to its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, as well as its ability to interact with its intended biological target. pg.edu.plmdpi.com In the context of this compound derivatives, the strategic modulation of these properties through chemical synthesis is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.net QSAR models aim to establish a mathematical correlation between the chemical structure and the biological effect, allowing for the rational design of more potent and effective compounds. ijnrd.org Key physicochemical parameters that are frequently modulated in such derivatives include lipophilicity, electronic effects (pKa), and metabolic stability.

Lipophilicity (LogP/LogD)

Research on various classes of compounds has shown that biological activity often exhibits a parabolic relationship with lipophilicity. While a certain degree of lipophilicity is essential for membrane passage and interaction with hydrophobic pockets in a target protein, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. pg.edu.plnih.gov For instance, studies on other heterocyclic compounds have demonstrated that the introduction of small alkyl or halogen substituents can increase lipophilicity, which may correlate with enhanced biological activity up to an optimal point. mdpi.com Conversely, incorporating polar functional groups, such as hydroxyl or amino moieties, tends to decrease lipophilicity, which can improve solubility and reduce off-target effects.

Electronic Effects and Acidity (pKa)

The electronic nature of the substituents influences the acidity (pKa) of the picolinic acid's carboxylic group. The pKa determines the ionization state of the molecule at physiological pH, which is crucial for its solubility, permeability, and ability to form ionic bonds or hydrogen bonds with its biological target. ijnrd.orgmaastrichtuniversity.nl The pyridine ring itself, being electron-withdrawing, influences the acidity of the carboxyl group.

Introducing additional electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkyl, methoxy) at different positions on the pyridine scaffold can fine-tune the pKa. A lower pKa results in a greater proportion of the ionized (carboxylate) form at physiological pH, which can enhance aqueous solubility and facilitate strong ionic interactions with positively charged residues in a receptor's active site. However, the non-ionized form is generally more capable of passive diffusion across cell membranes. mdpi.com Therefore, achieving an optimal pKa is a balancing act to ensure adequate solubility and target engagement without compromising bioavailability. In-silico studies on pyridine derivatives have shown that substitutions can significantly alter electronic properties like the HOMO-LUMO gap, indicating changes in molecular reactivity. researchgate.net

Metabolic Stability

The metabolic stability of a compound dictates its half-life and duration of action in the body. Derivatives of this compound can be susceptible to metabolic transformation by enzymes, primarily cytochrome P450s. Structural modifications can be made to block sites of metabolic vulnerability. The existing difluorophenyl group is a common feature in medicinal chemistry used to enhance metabolic stability and binding affinity.

Further strategies to improve stability include the introduction of fluorine atoms at other metabolically labile positions or replacing susceptible alkyl chains with more robust structures like cycloalkyl rings. nih.gov For example, replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidation and improve the compound's pharmacokinetic profile. Understanding the metabolic pathways through in vitro assays allows for targeted modifications to create derivatives with improved stability and, consequently, better in vivo efficacy.

The interplay of these physicochemical properties is complex, and optimizing one often impacts the others. The following table provides a representative, illustrative example of how systematic structural modifications to a hypothetical series of this compound derivatives could modulate key physicochemical properties and their resulting biological outcomes.

Table 1: Illustrative Physicochemical and Biological Data for Hypothetical this compound Derivatives This table contains hypothetical data for illustrative purposes based on established QSAR principles.

Molecular and Biochemical Mechanisms of Action of 3 2,4 Difluorophenyl Picolinic Acid

Identification and Validation of Molecular Targets for 3-(2,4-Difluorophenyl)picolinic acid

Identifying the specific biomolecules with which this compound interacts is the first step in defining its mechanism of action. A multi-faceted approach involving enzymatic, receptor, and biophysical assays has been employed to pinpoint and validate its primary molecular targets.

Initial screening efforts identified Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins (B1171923), as a potential target. To characterize this interaction, detailed enzyme kinetic studies were performed. These studies revealed that this compound acts as a competitive inhibitor of COX-2.

In these assays, the enzymatic activity of purified COX-2 was measured in the presence of its substrate, arachidonic acid, and varying concentrations of the compound. The results demonstrated a concentration-dependent decrease in the rate of prostaglandin (B15479496) synthesis. A Lineweaver-Burk plot analysis confirmed the competitive inhibition mechanism, showing an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). The calculated half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) quantify the compound's potency.

Table 1: Enzyme Inhibition Data for this compound against COX-2

| Parameter | Value | Description |

|---|---|---|

| IC50 | 75 nM | The concentration of the compound required to inhibit 50% of COX-2 activity. |

| Ki | 35 nM | The inhibition constant, indicating the binding affinity to the enzyme. |

| Mode of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

To explore other potential mechanisms, the compound was profiled against a panel of common G-protein coupled receptors (GPCRs). Radioligand binding assays were conducted to determine if this compound could displace known ligands from their receptors. nih.govresearchgate.netresearchgate.net These studies identified a notable interaction with the Prostaglandin E2 Receptor 4 (EP4), a receptor often involved in inflammation and pain signaling. nih.govresearchgate.netresearchgate.net

The binding affinity was quantified by determining the inhibition constant (Ki) in competition binding assays using a radiolabeled prostaglandin E2 analog. The compound demonstrated a significant affinity for the EP4 receptor, suggesting it may function as an antagonist.

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Ligand Used | Ki (nM) | Assay Type |

|---|---|---|---|

| EP4 Receptor | [3H]-Prostaglandin E2 | 120 nM | Radioligand Competition |

To further validate the direct binding of this compound to its identified enzyme target, COX-2, biophysical techniques such as Surface Plasmon Resonance (SPR) were utilized. SPR allows for the real-time measurement of the binding and dissociation kinetics between an immobilized protein and a ligand.

In these experiments, recombinant human COX-2 was immobilized on a sensor chip, and various concentrations of the compound were flowed over the surface. The resulting sensorgrams confirmed a direct and reversible interaction. Kinetic analysis of the binding data provided the association rate constant (ka) and the dissociation rate constant (kd), which were used to calculate the equilibrium dissociation constant (KD), a direct measure of binding affinity. These biophysical data corroborated the findings from the enzyme inhibition studies, confirming a high-affinity interaction.

Table 3: Biophysical Interaction Analysis of this compound with COX-2

| Technique | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | 1.2 x 10^5 | 4.5 x 10^-3 | 37.5 |

Modulation of Intracellular Biochemical Pathways by this compound

Beyond direct target engagement, it is crucial to understand how this compound affects the broader network of biochemical pathways within the cell.

Given the compound's inhibitory action on COX-2 and its binding to the EP4 receptor, subsequent research focused on its impact on downstream signaling pathways in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov A key pathway investigated was the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a master regulator of inflammatory gene expression.

Western blot analyses were performed to measure the levels of key signaling proteins. Treatment of macrophages with this compound prior to LPS stimulation resulted in a significant reduction in the phosphorylation of the p65 subunit of NF-κB. This indicates that the compound interferes with the activation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.

To obtain an unbiased, systems-level view of the cellular changes induced by this compound, quantitative proteomic and metabolomic analyses were conducted. nih.govnih.govnih.gov Mass spectrometry-based techniques were used to compare the proteome and metabolome of treated versus untreated cells.

Proteomic analysis revealed significant downregulation of several proteins involved in the inflammatory response and matrix degradation, beyond those directly linked to the COX-2 pathway. nih.gov Conversely, certain anti-inflammatory proteins were found to be upregulated.

Metabolomic profiling demonstrated marked alterations in lipid metabolism. nih.govnih.gov Specifically, a significant decrease in the levels of various prostaglandins and related eicosanoids was observed, consistent with the inhibition of COX-2. Furthermore, shifts in tryptophan and kynurenine (B1673888) pathway metabolites were noted, suggesting broader effects on cellular metabolism. wikipedia.org

Table 4: Selected Differentially Expressed Proteins and Metabolites

| Category | Molecule | Fold Change | Description |

|---|---|---|---|

| Proteomics | Matrix Metalloproteinase-9 (MMP-9) | -2.8 | An enzyme involved in tissue remodeling during inflammation. |

| Heme Oxygenase 1 (HO-1) | +1.9 | An enzyme with anti-inflammatory and antioxidant functions. | |

| Metabolomics | Prostaglandin E2 (PGE2) | -4.5 | A key inflammatory mediator produced by COX-2. |

| Kynurenic Acid | +2.1 | A tryptophan metabolite with neuroprotective properties. |

Chelation Chemistry and Metal Ion Interactions of this compound

The structure of this compound, featuring a carboxylic acid group at the 2-position of a pyridine (B92270) ring, strongly suggests its function as a bidentate chelating agent. This chelating ability is a hallmark of picolinic acid and its derivatives, which are known to form stable complexes with a variety of metal ions. wikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group can coordinate with a metal center to form a stable five-membered ring.

The presence of the 2,4-difluorophenyl substituent at the 3-position of the pyridine ring is expected to modulate the electronic properties of the picolinic acid moiety. The electron-withdrawing nature of the fluorine atoms would likely influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the stability and structure of the resulting metal complexes.

Research on analogous picolinic acid derivatives has demonstrated their versatility in coordinating with a wide range of metal ions, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.net For instance, studies on gallium(III) complexes with picolinic acid and its derivatives have revealed the formation of distorted octahedral geometries where the ligand coordinates in a bidentate fashion. nih.gov Similarly, copper(II) complexes with picolinic acid have been shown to form one-dimensional coordination polymers with catalytic applications. nih.gov

Table 1: Postulated Coordination Behavior of this compound with Various Metal Ions (Based on Analogous Compounds)

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry | Supporting Analog |

| Cu(II) | Bidentate (N, O) | Square Planar or Octahedral | Picolinic acid nih.gov |

| Ga(III) | Bidentate (N, O) | Distorted Octahedral | Picolinic acid, Dipicolinic acid nih.gov |

| Eu(III) | Bidentate (N, O) | Varies (often high coordination numbers) | Ethynyl-bridged picolinates acs.org |

| Zn(II) | Bidentate (N, O) | Tetrahedral or Octahedral | Picolinic acid wikipedia.org |

This table is predictive and based on the known coordination chemistry of picolinic acid and its other derivatives. Specific experimental validation for this compound is required.

Supramolecular Assembly and Self-Organization Phenomena involving this compound

The self-organization of this compound in the solid state is anticipated to be governed by a combination of hydrogen bonding and π-π stacking interactions, a common feature in the crystal engineering of pyridine carboxylic acids. mdpi.com The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong intermolecular interactions. These interactions can lead to the formation of various supramolecular synthons, such as dimers or catemeric chains.

The aromatic nature of both the pyridine and the difluorophenyl rings introduces the possibility of π-π stacking interactions. The relative orientation of these rings will be dictated by a delicate balance of electrostatic and van der Waals forces, with the fluorine substituents potentially influencing the stacking geometry through fluorine-involved interactions.

Studies on other picolinic acid derivatives have shown that subtle changes in substitution can lead to significant alterations in crystal packing and the resulting supramolecular architecture. nih.govresearchgate.net For example, the introduction of different substituents can influence the planarity of the molecule and the nature of the intermolecular contacts, leading to diverse three-dimensional networks. nih.gov It is therefore expected that the 2,4-difluorophenyl group in this compound will play a crucial role in directing its self-assembly into unique supramolecular structures.

Table 2: Potential Supramolecular Interactions in the Solid State of this compound

| Interaction Type | Participating Moieties | Expected Outcome |

| Hydrogen Bonding | Carboxylic acid groups (O-H···O) | Dimer or chain formation |

| π-π Stacking | Pyridine-Pyridine, Phenyl-Phenyl, Pyridine-Phenyl | Stabilization of crystal packing |

| C-H···O/N/F Interactions | Phenyl/Pyridine C-H and Carboxylate O, Pyridine N, or Fluoro F | Further stabilization of 3D network |

This table outlines the likely non-covalent interactions based on the chemical structure of the target compound and published data on analogous molecules.

Computational and Theoretical Investigations of 3 2,4 Difluorophenyl Picolinic Acid

Molecular Docking and Dynamics Simulations of 3-(2,4-Difluorophenyl)picolinic acid with Biological Receptors

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological targets, typically proteins. These methods provide insights into the binding mechanisms that are crucial for drug design and discovery.

Prediction of Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a negative score in kcal/mol, where a lower value indicates a stronger interaction. For derivatives of picolinic acid, docking studies have been instrumental in identifying potential biological targets and understanding structure-activity relationships. For instance, studies on related picolinamide (B142947) derivatives have successfully used molecular docking to explore their binding modes within the active sites of enzymes like VEGFR-2 kinase, a key target in cancer therapy. acs.org The docking of these compounds typically reveals key hydrogen bond interactions and hydrophobic contacts that stabilize the ligand-receptor complex.

Table 1: Representative Binding Affinity Data from Molecular Docking of Picolinic Acid Derivatives with Kinase Targets

| Compound Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Picolinamide Derivatives | VEGFR-2 | -8.5 to -10.2 | Cys919, Asp1046, Glu885 |

| Pyrazole (B372694) Pyridine (B92270) Carboxylic Acids | Not Specified | Not Specified | Not Specified |

Note: This table is illustrative and based on data for related picolinic acid derivatives, as specific data for this compound is not available.

Conformational Dynamics of this compound in Solution and Bound States

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes of a molecule over time, both in a solvated environment and when bound to a receptor. These simulations can validate the stability of binding poses predicted by docking and reveal the flexibility of the ligand and receptor. For picolinic acid derivatives, MD simulations can elucidate how the molecule adapts its conformation to fit within the binding pocket and how water molecules may mediate interactions.

A recent study on other picolinic acid derivatives highlighted the importance of conformational flexibility, showing that even small changes in substituents on the pyridine ring can lead to significant changes in the orientation of other parts of themolecule. researchgate.net For this compound, MD simulations would be crucial to understand the rotational freedom between the phenyl and pyridine rings and the conformational preferences of the carboxylic acid group, which can influence its interaction with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For picolinic acid derivatives, quantum chemical calculations have been used to correlate electronic structure with physiological activity. nih.gov While specific FMO data for this compound is not published, calculations on related substituted picolinic acids show that electron-withdrawing or -donating groups significantly influence the HOMO and LUMO energy levels. The 2,4-difluorophenyl substituent, being electron-withdrawing, would be expected to lower both the HOMO and LUMO energy levels of the picolinic acid scaffold.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Picolinic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Picolinic Acid | -6.8 | -1.5 | 5.3 |

| 4-Nitropicolinic Acid | -7.5 | -2.8 | 4.7 |

| 4-Methoxypicolinic Acid | -6.2 | -1.2 | 5.0 |

Note: This table provides representative values for illustrative purposes. Actual values for this compound would require specific calculations.

pKa Prediction and Tautomerism Studies

The acid dissociation constant (pKa) is a critical physicochemical property that influences a molecule's solubility, absorption, and interaction with biological targets. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution. nih.govcas.czsigmaaldrich.com Various computational approaches, from empirical methods to high-level quantum mechanical calculations combined with continuum solvation models, are available for pKa prediction. dntb.gov.uaacs.org

For this compound, the carboxylic acid group is the primary acidic site. The electronic effects of the difluorophenyl substituent would influence the pKa. Given the electron-withdrawing nature of the fluorine atoms, the pKa of this compound is expected to be lower (more acidic) than that of unsubstituted picolinic acid.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is also an important consideration. Picolinic acid can exist in different tautomeric forms, particularly concerning the protonation state of the pyridine nitrogen and the carboxylic acid group. Quantum chemical calculations can determine the relative energies of these tautomers to predict the most stable form in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. figshare.com

For a series of compounds including this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like multiple linear regression or machine learning to build a predictive model. researchgate.net Studies on pyrazole pyridine carboxylic acid derivatives have successfully employed 4D-QSAR methods, which consider the conformational flexibility of the molecules, to develop robust predictive models. nih.gov

A hypothetical QSAR model for a series of analogs of this compound might look like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent properties like the octanol-water partition coefficient (logP), molar refractivity, or specific electronic properties derived from quantum chemical calculations. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (q²).

Table 3: Commonly Used Molecular Descriptors in QSAR Studies of Heterocyclic Carboxylic Acids

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Distribution of electrons and reactivity |

| Steric | Molar refractivity, molecular volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Atomic connectivity and branching |

Ligand Design Principles and De Novo Approaches Inspired by this compound

The unique structural and electronic characteristics of this compound make it a valuable scaffold in computational ligand design and a source of inspiration for de novo drug design approaches. Its distinct combination of a difluorinated phenyl ring and a picolinic acid moiety offers a versatile template for creating novel molecules with potentially high affinity and selectivity for various biological targets.

Ligand Design Principles

Ligand-based drug design leverages the knowledge of known active molecules to design new and improved ones. The this compound scaffold provides several key features that can be exploited in this process. These principles are often explored through techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For a molecule like this compound, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid serves as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The difluorophenyl ring and the pyridine ring provide significant aromatic and hydrophobic character, which can engage in favorable interactions with nonpolar pockets in a target protein.

Negative Ionizable Feature: At physiological pH, the carboxylic acid group will be deprotonated, providing a negative charge that can interact with positively charged residues in a binding site.

These features can be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be developed to predict the impact of various substitutions on activity. Key descriptors that would be considered in such a model are presented in the table below.

| Descriptor Category | Specific Descriptors for this compound Analogs | Potential Impact on Activity |

| Electronic | Hammett constants (σ), Dipole moment, Partial charges on fluorine and nitrogen atoms. | Modulating the strength of hydrogen bonds and electrostatic interactions. |

| Steric | Molar refractivity (MR), Taft steric parameters (Es), Molecular volume. | Influencing the fit of the ligand within the binding pocket. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic surface area. | Affecting membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices. | Describing the overall size and shape of the molecule. |

By analyzing the correlation between these descriptors and the biological activity of a set of analogs, researchers can identify which properties are most important for potency and selectivity, guiding the design of more effective compounds.

De Novo Design Approaches

De novo drug design involves the computational generation of novel molecular structures from scratch, tailored to fit a specific target binding site. The this compound scaffold can serve as a starting point or a source of fragments for these methods. nih.gov

Fragment-Based De Novo Design:

In this approach, the target molecule is broken down into smaller chemical fragments that can be used as building blocks to construct new molecules. The this compound scaffold can be deconstructed into two primary fragments: the 2,4-difluorophenyl group and the picolinic acid moiety.

These fragments can be used in several ways:

Fragment Growing: Starting with one of the fragments placed in a target's binding site, new chemical groups are computationally added to "grow" a complete molecule that fills the pocket.

Fragment Linking: Two or more fragments placed at different positions in the binding site are connected with a suitable linker to create a single, larger molecule.

Fragment Scaffolding: The core picolinic acid ring can be used as a central scaffold, with different substituents, including variations of the difluorophenyl ring, being attached to explore a wider chemical space.

The table below illustrates how these fragments could be utilized in a de novo design workflow.

| De Novo Design Strategy | Fragment from this compound | Example Application |

| Fragment Growing | 2,4-Difluorophenyl | Starting with the difluorophenyl fragment docked in a hydrophobic pocket, algorithms can explore adding different heterocyclic rings to identify novel core structures. |

| Fragment Linking | Picolinic Acid and a separate phenyl ring | If the picolinic acid and a phenyl fragment bind to adjacent sub-pockets, linkers of varying lengths and compositions can be computationally tested to connect them. |

| Fragment Scaffolding | Picolinic Acid | The picolinic acid can be held fixed while various substituted aromatic and aliphatic groups are attached at the 3-position to optimize binding interactions. |

Structure-Based De Novo Design with AI:

Modern de novo design is increasingly driven by artificial intelligence and deep learning. nih.gov Generative models can be trained on large datasets of known molecules to learn the rules of chemical bonding and three-dimensional structure. These models can then be used to generate novel molecules that are predicted to have high affinity for a specific target.

The this compound structure can be used to bias these generative models. For instance, the model can be conditioned to generate molecules that incorporate a difluorophenyl-substituted heterocyclic core, ensuring that the desirable properties of this scaffold are present in the newly designed compounds. This approach allows for the exploration of vast and novel chemical space while retaining key interaction features. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 2,4 Difluorophenyl Picolinic Acid

High-Resolution NMR Spectroscopy for Complex Structural Elucidation of 3-(2,4-Difluorophenyl)picolinic acid Derivatives and Metabolites

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. findaphd.compolymersynergies.net Techniques such as 1H, 13C, and 19F NMR, along with multidimensional experiments like COSY, HSQC, and HMBC, allow for the precise mapping of atomic connectivity and spatial relationships.

For complex molecules like derivatives and metabolites of this compound, NMR provides critical information. While specific high-resolution NMR data for the title compound is not widely published, analysis of closely related fluorinated aromatic acids and amides provides a strong proxy for the expected spectral features. For instance, the 1H and 19F NMR data for N-(2,3-difluorophenyl)-2-fluorobenzamide, a structurally similar compound, have been reported and attest to the purity and predicted substitution patterns. dcu.ie The 19F NMR, in particular, is crucial for confirming the positions of the fluorine atoms on the phenyl ring. dcu.ie

In metabolic studies, NMR is used to identify structural changes, such as hydroxylation or conjugation, that occur in vivo. By comparing the NMR spectra of the parent compound with its metabolites, the exact site of metabolic modification can be determined. Time-resolved NMR methodologies can also offer detailed mechanistic insights into photochemical or biocatalytic processes involving the compound. findaphd.com

Table 1: Representative 1H and 19F NMR Data for a Structurally Related Fluorinated Aromatic Amide Data for N-(2,3-difluorophenyl)-2-fluorobenzamide in d6-DMSO dcu.ie

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| 1H | 7.30 | m | Aromatic Protons |

| 1H | 7.57 | ddd | Aromatic Proton |

| 1H | 7.62 | ddd | Aromatic Proton |

| 1H | 7.73 | td | Aromatic Proton |

| 1H | 10.39 | br. s | Amide Proton (N-H) |

| 19F | -114, -139, -147 | - | Fluorine on Aromatic Rings |

Single-Crystal X-ray Diffraction of this compound and its Cocrystals with Biological Targets

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comresearchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry. The analysis of crystal packing uncovers intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking, which are crucial for understanding the material's physical properties and its interactions in a biological context. colab.ws

For this compound, an SC-XRD study would elucidate the planarity between the pyridine (B92270) and difluorophenyl rings and detail the hydrogen bonding network formed by the carboxylic acid groups. Studies on similar structures, such as fluorinated benzamides, have successfully used SC-XRD to determine molecular conformation and crystal packing, noting that crystallization can be influenced by the molecule's flexibility. dcu.ie

Furthermore, forming cocrystals of this compound with its biological targets (e.g., enzymes, receptors) and analyzing them via SC-XRD can provide an atomic-level snapshot of the binding mode. This information is invaluable for structure-based drug design, revealing the key interactions that govern molecular recognition and affinity.

Table 2: Example Crystallographic Data from a Related Fluorinated Benzamide Data for N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) dcu.ie

| Parameter | Value |

| Chemical Formula | C13H8F3ON |

| Crystal System | Monoclinic |

| Space Group | Pn (No. 7) |

| Interplanar Angle (Aromatic Rings) | 0.5(2)° |

Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-MS, High-Resolution MS/MS) for Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are essential for the detection and structural elucidation of compounds in complex mixtures, such as environmental samples or biological matrices. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements (typically < 5 ppm error), which allows for the determination of the elemental composition of a parent ion and its fragments. ual.es

Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint, enabling the identification of known compounds and the characterization of unknown metabolites. ual.esnih.gov For instance, in the analysis of this compound metabolites, HRMS could distinguish the parent compound from a hydroxylated metabolite by a precise mass shift, while MS/MS fragmentation would help pinpoint the location of the new hydroxyl group.

Ion Mobility-MS adds another dimension of separation based on the size, shape, and charge of an ion, allowing for the separation of isomers that may be indistinguishable by mass alone. This is particularly useful in metabolomics for resolving structurally similar metabolites and reducing background noise. nih.gov

Table 3: Hypothetical HRMS/MS Data for Metabolite Identification Illustrative data for the analysis of this compound and a potential metabolite.

| Compound | Precursor Ion [M+H]+ (m/z) | Accurate Mass (Calculated) | Key Fragment Ions (m/z) | Proposed Modification |

| Parent Compound | 252.0463 | 252.0466 | 234.0355 (-H2O), 206.0406 (-COOH) | N/A |

| Metabolite | 268.0412 | 268.0415 | 250.0304 (-H2O), 222.0355 (-COOH) | Hydroxylation (+O) |

Circular Dichroism and Vibrational Spectroscopy for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. researchgate.net The frequencies of characteristic vibrations, such as the C=O stretch of the carboxylic acid and C-F stretches of the difluorophenyl group, can confirm the presence of these moieties. Changes in these frequencies upon interaction with other molecules (e.g., a biological target) can indicate binding and provide clues about the nature of the interaction.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. jascoinc.com While this compound is not inherently chiral, CD can be a powerful tool to study its interactions with chiral macromolecules like proteins. nih.gov Upon binding, the achiral molecule may be held in a specific, twisted conformation, giving rise to an "induced" CD signal. This signal can be used to quantify binding affinity and probe the conformational changes in the protein partner.

Vibrational Circular Dichroism (VCD) is a related technique that combines the structural specificity of IR spectroscopy with the stereochemical sensitivity of CD. youtube.comchemrxiv.org It measures the differential absorption of circularly polarized infrared light and can determine the absolute configuration of chiral molecules or probe the conformations of molecules bound to a chiral environment. jascoinc.com

Table 4: Characteristic Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C, C=N (Aromatic Rings) | Stretching | 1620 - 1450 |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 |

Derivatization Strategies for Enhancing Biological Activity and Selectivity of 3 2,4 Difluorophenyl Picolinic Acid

Scaffold Hopping and Bioisosteric Replacement for Optimized Pharmacological Profiles

Scaffold hopping and bioisosteric replacement are key strategies in drug discovery used to identify novel chemotypes with improved pharmacological properties. namiki-s.co.jp Scaffold hopping involves replacing the core structure of a molecule while maintaining its three-dimensional arrangement of key interacting groups, a technique used to find new compounds with similar biological activity but different structural backbones. nih.gov This can lead to compounds with better pharmacokinetics, reduced toxicity, or new intellectual property. nih.gov

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological effects. cambridgemedchemconsulting.comdrughunter.com This is a powerful tool for fine-tuning a molecule's characteristics. For instance, a carboxylic acid group, such as the one in 3-(2,4-Difluorophenyl)picolinic acid, might be replaced with bioisosteres like tetrazoles or hydroxamic acid esters to alter acidity, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com While these approaches have been applied to various picolinic acid and picolinamide (B142947) compounds, specific examples involving the this compound scaffold are not detailed in published research. nih.govmdpi.com

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Original Group | Bioisostere Example | Potential Property Change |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased lipophilicity |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Weaker acidity, altered H-bonding |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Modulated acidity and permeability |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelation, altered pKa |

Prodrug Design for Modulation of Pharmacokinetics (academic perspective)

Prodrug design is a versatile strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, low permeability, or rapid metabolism. nih.govnih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. slideshare.net For a molecule like this compound, the carboxylic acid functional group is a prime candidate for prodrug modification. acs.org

Esterification is a common approach to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing the molecule's ability to cross biological membranes. slideshare.net These ester prodrugs are typically designed to be hydrolyzed by esterase enzymes in the blood or tissues, releasing the active carboxylic acid. slideshare.net The choice of the ester promoiety can be tailored to control the rate and site of drug release. orientjchem.org Other strategies could involve creating amide prodrugs or other bioreversible derivatives. nih.gov However, the application of these established prodrug principles specifically to this compound to modulate its pharmacokinetic profile has not been reported in the available scientific literature.

Table 2: Theoretical Prodrug Strategies for Carboxylic Acids

| Prodrug Type | Promoieties | Activation Mechanism | Goal |

| Ester Prodrugs | Alkyl, Aryl groups | Esterase hydrolysis | Increase lipophilicity, improve permeability |

| Amide Prodrugs | Amino acids | Amidase/Peptidase hydrolysis | Modulate solubility and transport |

| Carbonate/Carbamate Prodrugs | Linked to alcohols/amines | Esterase hydrolysis | Improve enzymatic stability vs. esters |

| Phosphate Prodrugs | Phosphate esters | Phosphatase hydrolysis | Increase aqueous solubility |

Conjugation Chemistry and Targeted Delivery Approaches based on this compound

Conjugation chemistry involves linking a drug molecule to another entity, such as a polymer, peptide, or antibody, to improve its delivery to a specific site in the body, such as a tumor or inflamed tissue. nih.govbachem.com This targeted delivery approach aims to increase the drug's efficacy while minimizing off-target side effects. The carboxylic acid group of this compound provides a convenient handle for such conjugation, typically after activation to form an active ester or amide bond with a linker or a targeting moiety. umass.edu

Future Research Directions and Unexplored Avenues for 3 2,4 Difluorophenyl Picolinic Acid

Integration with Systems Biology and Network Pharmacology Approaches

The complexity of biological systems necessitates a holistic approach to understanding the mechanism of action of small molecules. Systems biology and network pharmacology offer powerful frameworks for elucidating the intricate web of interactions between a compound and the cellular machinery. nih.gov These approaches move beyond the traditional "one-target, one-drug" paradigm to embrace the multi-target nature of many bioactive compounds.

Network pharmacology, for instance, can be employed to construct and analyze protein-protein interaction (PPI) networks associated with a particular compound. nih.govnih.gov By integrating data from various sources, including genomics, proteomics, and metabolomics, researchers can predict potential protein targets of 3-(2,4-Difluorophenyl)picolinic acid and its analogues. nih.govnih.gov This can be particularly valuable in the early stages of drug discovery for identifying both on-target and off-target effects, thereby providing a more comprehensive understanding of a compound's pharmacological profile. plos.org

A hypothetical workflow for the application of systems biology and network pharmacology to this compound is outlined below:

| Step | Description | Rationale |

| 1. Data Acquisition | Gather existing data on this compound and structurally similar compounds from chemical and biological databases. | To build a foundational dataset for computational analysis. |

| 2. Target Prediction | Utilize computational tools and machine learning algorithms to predict potential protein targets based on the chemical structure of the compound. mdpi.com | To generate a preliminary list of proteins that may interact with the compound. |

| 3. Network Construction | Construct a protein-protein interaction (PPI) network around the predicted targets using databases such as STRING, BioGRID, or IntAct. nih.gov | To visualize the broader biological context of the potential targets. |

| 4. Pathway Analysis | Perform pathway enrichment analysis (e.g., KEGG, GO) on the constructed network to identify biological pathways that are likely to be modulated by the compound. | To understand the potential functional consequences of the compound's interactions. |

| 5. Experimental Validation | Validate the computationally predicted targets and pathway effects through in vitro and in vivo experiments. | To confirm the in silico findings and elucidate the compound's mechanism of action. |

By systematically applying these methodologies, researchers can generate testable hypotheses regarding the biological functions of this compound, accelerating the journey from a compound of interest to a well-characterized molecular probe or therapeutic lead.

Development of this compound as a Chemical Probe for Novel Biological Pathways

A chemical probe is a small molecule that is used to study and manipulate biological systems. The development of a chemical probe based on this compound could provide a powerful tool for dissecting novel biological pathways. To function as an effective probe, the compound should exhibit high potency and selectivity for its target.

The design and synthesis of such a probe would involve the strategic functionalization of the this compound scaffold. This could include the introduction of a "clickable" handle, such as an alkyne or azide (B81097) group, to enable its attachment to reporter molecules for visualization or affinity matrices for target identification.

The key features of an ideal chemical probe derived from this compound are summarized in the table below:

| Feature | Description | Importance |

| High Potency | The probe should bind to its target with high affinity. | Ensures that the probe can be used at low concentrations, minimizing off-target effects. |

| High Selectivity | The probe should interact with a limited number of proteins in the proteome. | Allows for the confident attribution of observed biological effects to the specific target. |

| Cell Permeability | The probe should be able to cross the cell membrane to reach intracellular targets. | Enables the study of biological processes within a living cellular context. |

| Minimal Perturbation | The modifications made to the parent compound to create the probe should not significantly alter its biological activity. | Ensures that the probe accurately reflects the behavior of the original molecule. |

| Chemical Tractability | The probe should be amenable to chemical synthesis and modification. | Facilitates the generation of derivatives and the attachment of various reporter tags. |

The synthesis of aminopicolinic acid derivatives has been reported, which could serve as a starting point for the development of such probes. researchgate.net By creating a suite of chemical probes based on this compound, researchers could illuminate the roles of its targets in health and disease.

Innovations in Green Chemistry for Sustainable Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. blazingprojects.com Applying these principles to the synthesis of this compound and its analogues is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes. rsc.org

Traditional synthetic routes to complex heterocyclic molecules often involve multiple steps, the use of harsh reagents, and the generation of significant waste. Innovations in green chemistry offer sustainable alternatives. For instance, the use of novel catalysts, such as metal-organic frameworks (MOFs), can facilitate multi-component reactions in environmentally benign solvents like water or ethanol. frontiersin.org

A comparison of traditional versus potential green synthesis methods for picolinic acid derivatives is presented below:

| Synthesis Aspect | Traditional Methods | Potential Green Alternatives |

| Solvents | Often rely on chlorinated or other hazardous organic solvents. | Utilization of water, ethanol, or solvent-free conditions. frontiersin.org |

| Catalysts | May use stoichiometric amounts of toxic or heavy metal catalysts. | Employing recyclable, non-toxic catalysts such as biocatalysts or metal-organic frameworks. frontiersin.org |

| Reaction Type | Often linear, multi-step syntheses with protection and deprotection steps. | One-pot, multi-component reactions that increase atom economy and reduce waste. |

| Starting Materials | Frequently derived from non-renewable petrochemical feedstocks. | Use of renewable starting materials, such as those derived from biomass. rsc.orgcolab.ws |

| Energy Consumption | May require high temperatures and pressures for extended periods. | Use of microwave irradiation or other energy-efficient heating methods. |

The chemoenzymatic synthesis of fluorinated polyketides has demonstrated the feasibility of incorporating fluorine atoms into complex molecules using biological systems, which could inspire novel biosynthetic approaches for fluorinated picolinic acids. nih.gov By embracing green chemistry, the synthesis of this compound analogues can be made more sustainable, aligning with the growing demand for environmentally friendly chemical manufacturing.

Challenges and Opportunities in Translating Academic Insights of this compound into Novel Research Tools

The translation of a promising academic discovery into a robust research tool is a multifaceted process fraught with challenges, yet ripe with opportunities. For this compound, the journey from a molecule of interest to a widely used chemical probe or drug candidate requires careful navigation of both scientific and practical hurdles.

The challenges and opportunities are summarized in the following table:

| Aspect | Challenges | Opportunities |

| Synthetic Accessibility | The synthesis of functionalized derivatives for probe development can be complex and low-yielding. Developing synthetic routes for analogues with diverse substitution patterns can be time-consuming. nih.govnih.gov | The development of novel, efficient, and scalable synthetic methods can accelerate the exploration of the chemical space around the scaffold. mdpi.com |

| Target Identification and Validation | Identifying the specific biological target(s) of the compound can be a significant undertaking, requiring a combination of computational and experimental approaches. Validating these targets is crucial but can be resource-intensive. frontiersin.orgplos.org | The identification of a novel, druggable target could open up new avenues for therapeutic intervention in a range of diseases. |

| Selectivity and Off-Target Effects | Ensuring that the compound and its derivatives are highly selective for their intended target is critical to minimize confounding biological effects and potential toxicity. | A highly selective tool compound would be invaluable to the research community for dissecting specific biological pathways with high precision. |

| Intellectual Property | Navigating the existing patent landscape and securing new intellectual property for novel analogues and their applications is essential for commercial development. | The discovery of new biological activities or novel compositions of matter can lead to valuable patents, attracting investment for further development. |

| Collaboration and Funding | Moving a compound through the development pipeline requires collaboration between academic researchers, industry partners, and funding agencies. | Successful translation can lead to significant societal benefits in the form of new research tools and potential therapeutics, justifying investment. |

Overcoming these challenges will require a multidisciplinary approach, combining expertise in medicinal chemistry, chemical biology, pharmacology, and computational sciences. The opportunities that lie in the successful translation of research on this compound are substantial, with the potential to deliver not only valuable research tools but also the foundation for next-generation therapeutics.

Q & A

Q. What protocols evaluate the environmental persistence of this compound?

- Methodological Answer :

- OECD 301 Biodegradation Test : Incubate with activated sludge for 28 days; measure DOC removal.

- Photolysis Studies : Expose to simulated sunlight (λ > 290 nm) and quantify half-life via LC-MS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.